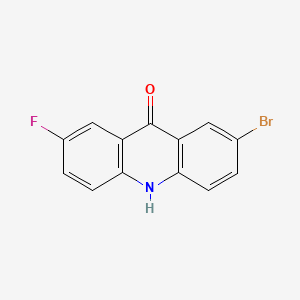

2-Bromo-7-fluoroacridin-9(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-7-fluoroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and dye manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluoroacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of acridin-9(10H)-one. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoroacridin-9(10H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The acridine core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can modify the acridine core.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Studied for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoroacridin-9(10H)-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial DNA or proteins, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromoacridin-9(10H)-one

- 7-Fluoroacridin-9(10H)-one

- Acridin-9(10H)-one

Uniqueness

2-Bromo-7-fluoroacridin-9(10H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its properties compared to other acridine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-7-fluoroacridin-9(10H)-one, and how can purity be ensured?

- Methodological Answer : A common approach involves halogenation and cyclization of precursor acridinone derivatives. For example, Suzuki-Miyaura cross-coupling reactions (as demonstrated in analogous bromo-acridine syntheses) can introduce aryl halides at specific positions . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves crystallinity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ²D-COSY) resolves structural ambiguities .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution patterns, while ¹H-¹³C HSQC identifies coupling between protons and adjacent carbons.

- X-ray Crystallography : Resolves stereochemical uncertainties, as seen in structurally similar acridinone derivatives .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., dehalogenated analogs). Retention time consistency across multiple solvent systems (e.g., acetonitrile/water vs. methanol/water) validates reproducibility .

Advanced Research Questions

Q. How can reaction optimization for this compound synthesis be systematically evaluated?

- Methodological Answer : Employ "informer libraries" (e.g., Aryl Halide Chemistry Informer Libraries) to benchmark reaction conditions. For instance, screen catalysts (Pd/Cu systems), solvents (DMSO vs. THF), and temperatures to assess yield and selectivity. Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., ligand choice impacts Suzuki coupling efficiency) . Parallel reaction monitoring via LC-MS accelerates iterative optimization.

Q. What mechanistic insights can be derived from kinetic studies of halogenation in acridinone systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to determine rate-limiting steps (e.g., electrophilic aromatic substitution vs. radical pathways).

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for bromination/fluorination at C2 vs. C7 positions, explaining regioselectivity .

- In Situ Spectroscopy : UV-Vis or Raman spectroscopy tracks intermediate formation (e.g., bromonium ions) during halogenation .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Cross-Validation : Replicate analyses using orthogonal techniques (e.g., X-ray vs. NMR for structural confirmation).

- Byproduct Isolation : Scale up reactions to isolate minor components; HR-MS and 2D-NMR (NOESY) elucidate their structures.

- Literature Benchmarking : Compare findings with analogous systems (e.g., bromo-fluoro cinnamic acids) to identify systemic artifacts or novel reactivity .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions of polyhalogenated acridinones?

- Methodological Answer :

- Directing Groups : Introduce transient protecting groups (e.g., sulfonates) to block undesired positions.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for meta-substitution in electron-deficient rings.

- Halogen Exchange : Use Ullmann-type reactions to replace bromine with fluorine post-synthesis, leveraging differential reactivity .

Properties

Molecular Formula |

C13H7BrFNO |

|---|---|

Molecular Weight |

292.10 g/mol |

IUPAC Name |

2-bromo-7-fluoro-10H-acridin-9-one |

InChI |

InChI=1S/C13H7BrFNO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |

InChI Key |

AERRLKVFSJPKEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C3=C(N2)C=CC(=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.